molecular formula C9H10F2O4S2 B6974427 1-(Difluoromethylsulfonyl)-2-ethylsulfonylbenzene

1-(Difluoromethylsulfonyl)-2-ethylsulfonylbenzene

Cat. No.: B6974427
M. Wt: 284.3 g/mol
InChI Key: LEQBDJKLJOWITP-UHFFFAOYSA-N
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Description

1-(Difluoromethylsulfonyl)-2-ethylsulfonylbenzene is an organic compound characterized by the presence of both difluoromethylsulfonyl and ethylsulfonyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethylsulfonyl)-2-ethylsulfonylbenzene typically involves the introduction of difluoromethyl and ethylsulfonyl groups onto a benzene ring. One common method involves the reaction of a benzene derivative with difluoromethylsulfonyl chloride and ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize advanced techniques like catalytic difluoromethylation and sulfonylation to achieve high efficiency and selectivity .

Chemical Reactions Analysis

1-(Difluoromethylsulfonyl)-2-ethylsulfonylbenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various sulfone and sulfide derivatives, which have distinct chemical and physical properties .

Scientific Research Applications

1-(Difluoromethylsulfonyl)-2-ethylsulfonylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethylsulfonyl)-2-ethylsulfonylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethylsulfonyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-(Difluoromethylsulfonyl)-2-ethylsulfonylbenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(difluoromethylsulfonyl)-2-ethylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O4S2/c1-2-16(12,13)7-5-3-4-6-8(7)17(14,15)9(10)11/h3-6,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQBDJKLJOWITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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